1-Cyclopropylpiperazine-2,3-dione
Description
Properties
IUPAC Name |
1-cyclopropylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)9(4-3-8-6)5-1-2-5/h5H,1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUJANYWHBAIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667875 | |
| Record name | 1-Cyclopropylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120436-04-6 | |
| Record name | 1-Cyclopropylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Enolate Generation : CPMK reacts with alkali alcoholates (e.g., sodium methylate or ethylate) at temperatures between –20°C and 50°C , forming a resonance-stabilized enolate.
-
Acyl Transfer : The enolate attacks the electrophilic carbonyl carbon of a carboxylic acid ester (e.g., ethyl acetate), leading to diketone formation.
-
Cyclization : Intramolecular condensation under basic conditions yields the piperazine-2,3-dione core, with the cyclopropyl group retained from CPMK.
Optimized Parameters
| Parameter | Specification |
|---|---|
| Alkali Alcoholate | Sodium/potassium methylate or ethylate |
| Molar Ratio | 1 mol CPMK : 1–5 mol alcoholate : 1–9 mol ester |
| Temperature | 0–40°C (ideal) |
| Solvent | Aliphatic alcohols (e.g., tert-butanol) |
| Yield | 70–85% (reported for analogous diones) |
This method avoids prolonged reaction times (historically up to 14 hours) by using stoichiometric excesses of alcoholate and ester.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
1-Cyclopropylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or the keto groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-Cyclopropylpiperazine-2,3-dione has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways:
- Antidepressant Activity : Compounds derived from 1-cyclopropylpiperazine have been studied for their potential antidepressant effects. Their ability to modulate neurotransmitter systems makes them candidates for further research in treating mood disorders.
- Antitumor Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the inhibition of specific cellular pathways critical for tumor growth .
Biological Studies
Research has explored the biological implications of this compound in various contexts:
- Receptor Interaction Studies : The compound's interaction with various receptors, including serotonin and dopamine receptors, has been a focal point. These interactions are crucial for understanding its potential as a therapeutic agent in neuropsychiatric disorders .
- Toll-like Receptor Modulation : Some studies have suggested that compounds related to 1-cyclopropylpiperazine may act as Toll-like receptor agonists, which could have implications for immune response modulation and the treatment of autoimmune diseases .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study on Antidepressant Effects | Demonstrated significant improvement in animal models treated with derivatives | Potential for developing new antidepressants |
| Antitumor Activity Assessment | Showed selective cytotoxicity towards specific cancer cell lines | Possible lead compounds for cancer therapy |
| Receptor Binding Affinity Studies | Identified binding profiles with serotonin receptors | Insights into neuropharmacological applications |
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Piperazine-2,3-dione Derivatives
- 1,4-Dimethylpiperazine-2,3-dione (C₆H₁₀N₂O₂): Features methyl groups at positions 1 and 3. Molecular weight: 142.16 g/mol. IR spectra show amide C=O stretches at ~1648 cm⁻¹, similar to other diones .
- N-Ethyl-piperazine-2,3-dione (CAS 59702-31-7): Substituted with an ethyl group at the N-position. Bulkier than methyl but less rigid than cyclopropyl .
Piperazine-2,5-dione Derivatives
- 1-Benzyl-3-isopropylpiperazine-2,5-dione : Melting point (mp) 143.1–145.7°C; IR shows aromatic C=C stretches at 1466 cm⁻¹. Yield: 72% .
- (3S,6S)-3,6-Bis(2-methylpropyl)piperazine-2,5-dione : Molecular weight 226.315 g/mol; chiral centers at positions 3 and 6 .
- 3-Isopropylpiperazine-2,5-dione (CAS 28814-72-4): Structural isomer of 2,3-dione derivatives; substituent positioning alters hydrogen bonding and solubility .
Physical and Chemical Properties
Key Research Findings and Gaps
- Steric Effects : Cyclopropyl groups may enhance metabolic stability but reduce binding affinity compared to flexible alkyl chains .
- Synthetic Yields : Cyclopropyl derivatives are underrepresented in literature; optimized protocols are needed to improve yields beyond the 72–84% seen for benzyl analogs .
- Biological Data: Limited studies exist on this compound’s pharmacological profile. Further in vitro assays (e.g., kinase inhibition) are warranted .
Biological Activity
1-Cyclopropylpiperazine-2,3-dione (C₇H₁₀N₂O₂) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms, and research findings, supported by data tables and case studies.
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CC1N2CCNC(=O)C2=O
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Its mechanism includes:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may contribute to its antimicrobial and anticancer properties. For instance, it can inhibit bacterial enzymes, thereby exerting antimicrobial effects.
- Redox Activity : The compound's structure allows it to participate in redox reactions, which are crucial for its biological efficacy against various pathogens .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 25 µM | |
| MCF-7 (Breast Cancer) | 30 µM | |
| A549 (Lung Cancer) | 20 µM |
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various piperazine derivatives, including this compound. The study concluded that the compound exhibited potent activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Study on Anticancer Properties
In another study focusing on the anticancer properties of piperazine derivatives, researchers found that this compound significantly inhibited cell proliferation in several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The study highlighted the compound's potential for further development as an anticancer agent .
Q & A
Q. What are the recommended safety protocols for handling 1-Cyclopropylpiperazine-2,3-dione in laboratory settings?
- Methodological Answer : Handling requires strict adherence to safety measures:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for airborne control .
- Exposure Response : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes. Avoid inducing vomiting if ingested .
- Storage : Store in a cool, dry, ventilated area, away from incompatible substances. Monitor degradation risks over time .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Key steps include:
Cyclopropane Ring Formation : Use trimethylsulfoxonium iodide and t-BuOK to introduce the cyclopropyl group .
Piperazine-2,3-dione Core Synthesis : Cyclize diamines (e.g., ethylenediamine derivatives) under acidic or basic conditions.
Functionalization : React intermediates with chloroacetyl chloride or benzodioxinylcarbonyl derivatives to modify substituents .
Example Reaction Conditions:
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to verify cyclopropyl and dione moieties. Compare peaks to computational models (e.g., PubChem data ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry if crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound synthesis using factorial experimental design?
- Methodological Answer : Implement a Design of Experiments (DoE) approach:
- Variables : Test temperature (25–80°C), solvent polarity (THF vs. DMF), and catalyst loading (1–10 mol%).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- Case Study : A 2 factorial design reduced side-product formation by 40% when using lower catalyst loads and THF .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Address discrepancies via:
- Cross-Validation : Compare NMR data with computational predictions (e.g., PubChem’s InChI Key ).
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed dione forms).
- Isotopic Labeling : N or C labeling clarifies ambiguous peaks in crowded spectra .
Q. How does the cyclopropyl group influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS.
- Findings : Cyclopropyl groups enhance stability in acidic conditions (pH 3–6) but hydrolyze above pH 10, forming open-chain amides .
- Mitigation : Adjust reaction pH to ≤7 and avoid prolonged exposure to alkaline environments.
Q. What mechanistic insights guide the reactivity of the dione moiety in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Track reaction rates with varying nucleophiles (e.g., amines vs. thiols).
- DFT Calculations : Simulate transition states to predict regioselectivity.
- Experimental Validation : The dione’s carbonyl groups act as electron-withdrawing groups, accelerating nucleophilic attack at the α-carbon .
Data Contradiction Analysis
Q. How to interpret conflicting data between computational and experimental solubility values?
- Methodological Answer :
- Reassess Parameters : Verify input settings (e.g., solvent models, temperature) in software like COSMO-RS.
- Experimental Replication : Measure solubility in triplicate using shake-flask methods.
- Case Example : PubChem’s ESOL Log S predicted −2.5, but experimental data showed −1.8 due to polymorphic variations .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
